

Clinafloxacin Hydrochloride: Application Notes and Protocols for Research Professionals

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Compound of Interest

Compound Name: Clinafloxacin

Cat. No.: B000351

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Introduction

Clinafloxacin hydrochloride is a synthetic fluoroquinolone antibiotic with potent, broad-spectrum activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[3][4] This document provides detailed application notes and experimental protocols for the research use of **Clinafloxacin** hydrochloride, intended for researchers, scientists, and drug development professionals. Although it demonstrated significant antibacterial efficacy, its clinical development was halted due to safety concerns, including phototoxicity and hypoglycemia.[1][3]

Physicochemical Properties

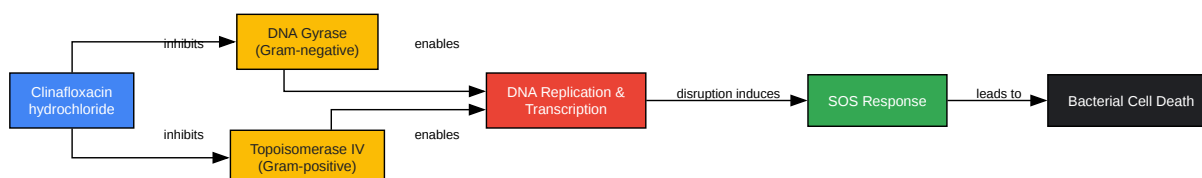
Property	Value
CAS Number	105956-99-8 (hydrochloride)
Molecular Formula	C ₁₇ H ₁₇ ClFN ₃ O ₃ · HCl
Molecular Weight	402.25 g/mol
Appearance	Yellowish crystalline powder
Purity	≥95%

Mechanism of Action

Clinafloxacin exerts its bactericidal effects by targeting and inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4]

- **DNA Gyrase Inhibition:** In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional strain during DNA replication and transcription.[5]
- **Topoisomerase IV Inhibition:** In many Gram-positive bacteria, topoisomerase IV is the primary target. This enzyme is responsible for decatenating interlinked daughter chromosomes after DNA replication, a critical step for proper cell division.[5]

By stabilizing the enzyme-DNA complex, **Clinafloxacin** induces double-strand breaks in the bacterial chromosome.[5] This leads to the inhibition of DNA synthesis, induction of the SOS response, and ultimately, bacterial cell death.[5]



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Figure 1: Simplified signaling pathway of **Clinafloxacin**'s mechanism of action.

In Vitro Antibacterial Activity

Clinafloxacin has demonstrated potent in vitro activity against a wide range of clinical isolates. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for **Clinafloxacin** against various bacterial species.

Bacterial Species	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Staphylococcus aureus	0.06	0.12
Streptococcus pneumoniae	0.12	0.25
Escherichia coli	0.03	0.12
Pseudomonas aeruginosa	0.25	2
Bacteroides fragilis group	0.25	1

Note: MIC values can vary depending on the specific strain and testing methodology.

In Vivo Efficacy

Preclinical studies in murine models of infection have demonstrated the in vivo efficacy of **Clinafloxacin**.

Animal Model	Infection Model	Pathogen	ED ₅₀ (mg/kg)
Mouse	Systemic Infection	Staphylococcus aureus	0.5
Mouse	Systemic Infection	Streptococcus pneumoniae	1.2
Mouse	Systemic Infection	Escherichia coli	0.1
Mouse	Thigh Infection	Pseudomonas aeruginosa	10

ED₅₀ (Effective Dose, 50%) is the dose required to protect 50% of the animals from lethal infection.

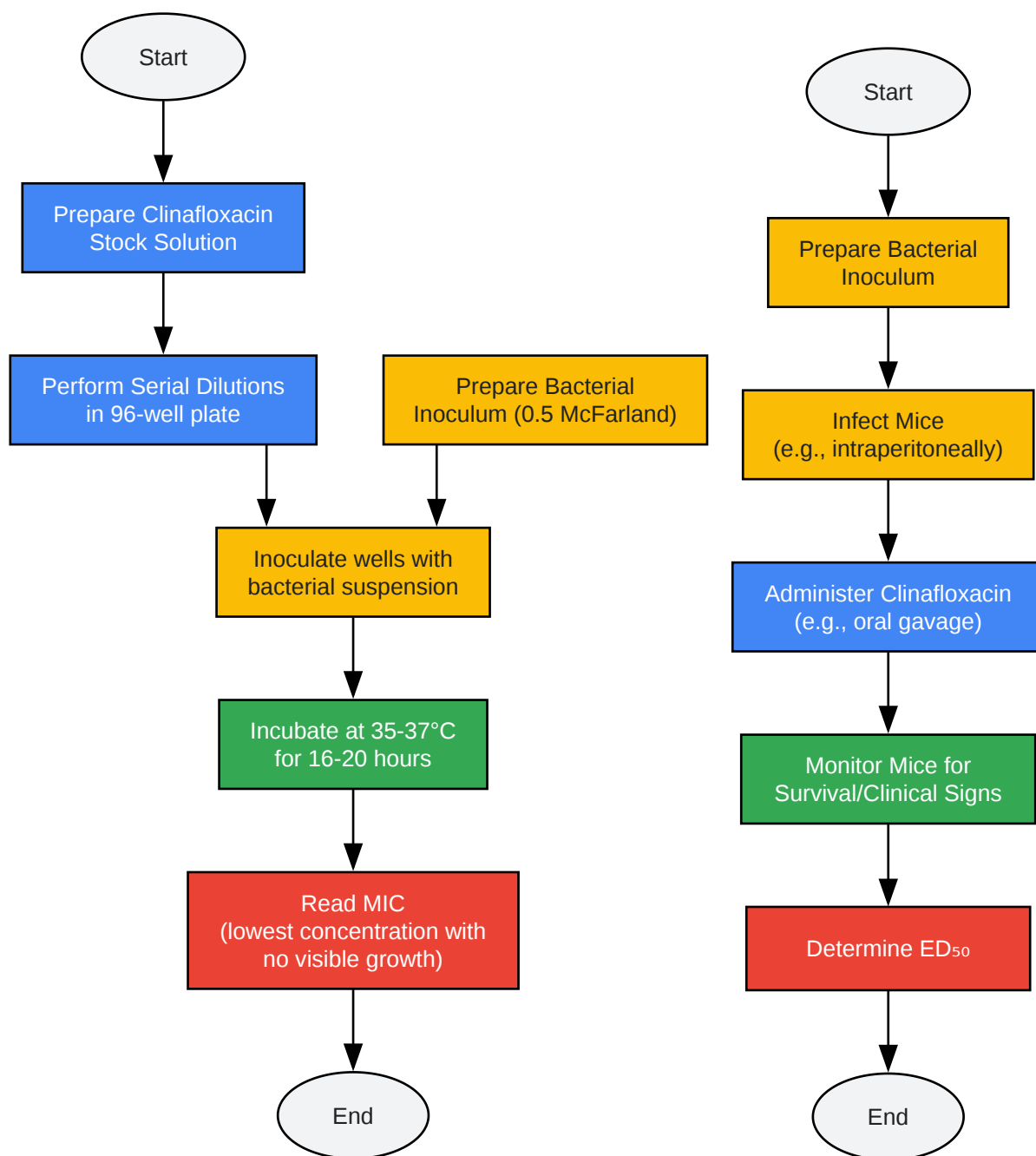
Pharmacokinetic Properties

Parameter	Human (Oral)
Bioavailability	~90% [6]
Protein Binding	0-10%
Elimination Half-life	~6.1 hours [1]
Excretion	~50% unchanged in urine [3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[\[7\]](#)



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